N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Description
N-(3,5-Difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by two key substituents: a 3,5-difluorobenzyl group at the N1-position of the triazole ring and a 2-fluorophenylamino moiety at the C5-position.
Properties
CAS No. |
1291872-12-2 |
|---|---|
Molecular Formula |
C16H12F3N5O |
Molecular Weight |
347.301 |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H12F3N5O/c17-10-5-9(6-11(18)7-10)8-20-16(25)14-15(23-24-22-14)21-13-4-2-1-3-12(13)19/h1-7H,8H2,(H,20,25)(H2,21,22,23,24) |
InChI Key |
KTJFUAUOTJGVHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC(=C3)F)F)F |
solubility |
soluble |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Difluorobenzyl Group: The difluorobenzyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the triazole ring.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The fluorine atoms on the benzyl and phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Based on the search results, here's what is known about the applications of triazole derivatives and related compounds:
Triazole Derivatives: Broad Applications
- Triazole derivatives are a class of five-membered heterocyclic molecules with various applications in different fields .
- They are more likely to be water-soluble than normal aromatic compounds and are stable in biological systems .
Specific Applications of Triazole Derivatives:
- Antimicrobial Agents: Triazoles have uses as anti-microbial agents .
- Anti-cancer Properties: Some triazole derivatives exhibit anti-cancer properties .
- Anti-HIV Agents: Triazoles can be used as anti-HIV agents .
- Anti-malarial Drugs: Triazole derivatives have shown promise as anti-malarial drugs .
- Anti-bacterial and Anti-fungal Agents: Certain triazoles exhibit anti-bacterial and anti-fungal properties . In one study, coumarin-1,2,3-triazole conjugates showed antibacterial activity against Enterococcus faecalis .
- Anti-coronavirus Agents: Triazoles can be used as anti-coronavirus agents .
- Anti-diabetic Applications: Triazole derivatives have anti-diabetic applications .
- Anti-allergic Properties: Triazoles can be used as anti-allergic agents .
- Anti-tuberculosis Agents: Certain triazoles exhibit anti-tuberculosis properties . Some were even more potent than isoniazid against clinical isolates .
- Treatment for Chagas' Disease: 5-amino-1,2,3-triazole-4-carboxamides (ATCs) have been identified as a novel series of compounds with potential for treating Chagas' disease . Optimization of ATCs improved potency, aqueous solubility, and metabolic stability, leading to significant improvements in oral exposure. One compound demonstrated significant suppression of parasite burden in a mouse model of Chagas' disease .
Specific Compounds
- N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide: This is a synthetic organic compound belonging to the triazole class.
- 5-Amino-1,2,3-triazole-4-carboxamides (ATC): Optimization of the ATC series gave improvements in potency, aqueous solubility, and metabolic stability, which combined to give significant improvements in oral exposure .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Triazole Carboxamides
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations
Substitution Patterns and Bioactivity: The 3,5-difluorobenzyl group in the target compound contrasts with Rufinamide’s 2,6-difluorobenzyl substitution. The meta-fluorine positions may enhance steric complementarity with hydrophobic binding pockets compared to ortho-substituted analogs . Pyridinyl substituents (e.g., in ) could improve solubility or metal coordination in target enzymes .
Pharmacokinetic Implications: Fluorine atoms increase lipophilicity and metabolic stability. The dual fluorine atoms on both benzyl and anilino groups in the target compound may prolong half-life compared to mono-fluorinated analogs like the compound in .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for pyrazole carboxamides (–2), involving condensation of fluorinated benzylamines with pre-functionalized triazole intermediates. Click chemistry or Huisgen cyclization may be employed for triazole ring formation .
Research Findings and Structure-Activity Relationships (SAR)
- Anticonvulsant Activity : Rufinamide’s 2,6-difluorobenzyl group is critical for sodium channel modulation. The target compound’s 3,5-difluorobenzyl substitution may alter channel binding kinetics, warranting electrophysiological studies .
- Antimicrobial Potential: Compounds with triazole cores and fluorinated aryl groups (e.g., ’s oxazolidinone derivatives) show activity against Gram-positive bacteria. The target compound’s 2-fluorophenylamino group may mimic nitro groups in antibiotics, suggesting possible efficacy against resistant strains .
- Pesticidal Applications: Diflubenzuron (), a benzamide insecticide, shares a difluorobenzamide moiety with the target compound. Triazole-based analogs may offer enhanced stability or novel modes of action .
Biological Activity
N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C16H12F3N5O
- Molecular Weight: 347.301 g/mol
- IUPAC Name: N-[(3,5-difluorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide
- CAS Number: 1291872-12-2
The compound features a triazole ring, which is known for its significant role in various biological activities. The presence of fluorinated groups enhances its lipophilicity and bioavailability, potentially leading to improved pharmacokinetic profiles compared to non-fluorinated analogs.
Anticancer Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit promising anticancer properties. For instance:
- Mechanism of Action: The triazole ring has been linked to the inhibition of key enzymes involved in cancer cell proliferation. Studies have shown that compounds similar to this compound can inhibit tumor growth through various pathways including apoptosis induction and cell cycle arrest .
- Case Study: A study on triazole derivatives demonstrated that modifications in the aromatic substituents significantly influenced their anticancer activity. Specifically, fluorination at certain positions enhanced potency against various cancer cell lines .
Antimicrobial Activity
The compound also shows potential antimicrobial properties:
- Broad Spectrum: Similar triazole derivatives have been documented to exhibit activity against a range of pathogens including bacteria and fungi. This broad-spectrum activity is attributed to the ability of the triazole ring to interact with microbial enzymes .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound may possess anti-inflammatory effects:
- Mechanism: The compound's structure allows it to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent Position | Effect on Activity |
|---|---|
| Ortho Fluorination | Decreased potency |
| Meta/Para Fluorination | Increased potency |
| Triazole Modifications | Loss of activity |
Modifications around the triazole core can significantly affect the compound's efficacy. For instance, replacing certain functional groups can lead to either enhanced or diminished biological activity .
Q & A
Basic: What are the recommended synthetic routes for N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide, and what purification methods ensure high yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting fluorinated aniline derivatives (e.g., 2-fluoroaniline) with isocyanides to form carboximidoyl chloride intermediates .
- Cyclization : Using sodium azide to generate the 1,2,3-triazole core under controlled temperature (e.g., 60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the final product.
Critical Note : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Basic: How can researchers address the low aqueous solubility of this compound in biological assays?
Methodological Answer:
Low solubility (common in fluorinated triazoles) can be mitigated by:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without destabilizing proteins .
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions while preserving the triazole core’s bioactivity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?
Methodological Answer:
Apply DoE to systematically vary parameters:
- Factors : Temperature (40–100°C), reaction time (2–24 h), molar ratios (1:1 to 1:3), and solvent polarity (DMF vs. THF).
- Response Variables : Yield, purity (HPLC), and reaction scalability.
- Statistical Models : Use fractional factorial designs to identify critical interactions (e.g., temperature × solvent) and predict optimal conditions .
Case Study : Flow chemistry setups (e.g., continuous microreactors) reduce side reactions and improve reproducibility .
Advanced: What computational strategies (e.g., DFT, molecular docking) elucidate the compound’s mechanism of action?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and binding sites .
- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina. Validate with mutagenesis studies on key residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Methodological Answer:
- Substituent Variation : Replace 3,5-difluorobenzyl with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
- Bioisosteres : Substitute the triazole with tetrazole or imidazole rings to modulate metabolic stability .
- Pharmacophore Mapping : Identify essential motifs (e.g., fluorophenylamino group) using 3D-QSAR (CoMFA/CoMSIA) .
Advanced: How should researchers reconcile conflicting bioactivity data across studies (e.g., IC₅₀ discrepancies)?
Methodological Answer:
- Assay Validation : Ensure consistent conditions (pH, ionic strength, temperature) and use internal controls (e.g., reference inhibitors) .
- Orthogonal Assays : Confirm enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance) to rule out assay artifacts .
- Compound Integrity : Verify purity (NMR, LC-MS) and exclude degradation products (e.g., hydrolyzed triazole) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹⁹F NMR confirms regiochemistry of triazole substitution and fluorobenzyl groups .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group) .
- Mass Spectrometry : HRMS (ESI+) validates molecular formula (e.g., C₁₇H₁₂F₃N₅O) .
Advanced: How to design enzyme inhibition assays for this compound targeting kinases or HDACs?
Methodological Answer:
- Kinase Assays : Use ADP-Glo™ kits to measure ATP consumption in recombinant kinases (e.g., EGFR, VEGFR2) at 10 µM compound concentration .
- HDAC Inhibition : Monitor deacetylation of fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in HeLa cell lysates.
- Dose-Response : Generate IC₅₀ curves with 8-point dilution series (1 nM–100 µM) and fit data to Hill equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
